4-oxo-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]-4H-chromene-2-carboxamide
Description
The compound 4-oxo-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]-4H-chromene-2-carboxamide is a chromene-derived molecule featuring a 4-oxo group on the chromene core and a carboxamide side chain substituted with a 1,2,3-triazol-2-yl ethyl moiety. Chromene derivatives are widely studied for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The unique structural attributes of this compound—specifically the 4-oxo chromene system and triazole substituent—position it as a candidate for comparative analysis with analogues to elucidate structure-property relationships.
Properties
IUPAC Name |
4-oxo-N-[2-(triazol-2-yl)ethyl]chromene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O3/c19-11-9-13(21-12-4-2-1-3-10(11)12)14(20)15-7-8-18-16-5-6-17-18/h1-6,9H,7-8H2,(H,15,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLSWGQQNYGRQCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NCCN3N=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-oxo-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]-4H-chromene-2-carboxamide typically involves multiple steps, starting with the preparation of the chromene core and the triazole ring separately, followed by their coupling.
Chromene Core Synthesis: The chromene core can be synthesized through a cyclization reaction involving salicylaldehyde and an appropriate β-ketoester under acidic conditions.
Triazole Ring Synthesis: The triazole ring is often prepared via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne.
Coupling Reaction: The final step involves coupling the chromene core with the triazole ring through an ethyl linker.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the cyclization and coupling reactions, as well as advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-oxo-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]-4H-chromene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The chromene core can be oxidized to form quinone derivatives.
Reduction: The carbonyl group in the chromene core can be reduced to form alcohol derivatives.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be facilitated by using bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
Scientific Research Applications
Biological Applications
1. Anticancer Activity
Research indicates that compounds similar to 4-oxo-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]-4H-chromene-2-carboxamide exhibit significant anticancer properties. The mechanisms through which these compounds exert their effects include:
- Inhibition of Tubulin Polymerization : This leads to G2/M cell-cycle arrest and subsequent apoptosis in cancer cells.
Case Study : A study demonstrated that derivatives of chromene compounds induced apoptosis through caspase activation and inhibited tumor cell migration. This highlights the potential of chromene derivatives in cancer therapeutics.
Summary of Anticancer Activities
2. Antimicrobial Properties
The compound has shown promising antimicrobial activity against various pathogens. The mechanisms involved may include:
- Disruption of Bacterial Cell Wall Synthesis : This action inhibits the growth of both Gram-positive and Gram-negative bacteria.
Case Study : Various studies have tested oxadiazole derivatives for their antimicrobial properties, revealing effective inhibition against a range of bacterial strains.
Summary of Antimicrobial Activities
3. Enzyme Inhibition
The compound has also been investigated for its ability to inhibit specific enzymes linked to inflammatory responses:
- Cyclooxygenase Inhibition (COX) : Some derivatives have been found to moderately inhibit COX-2 and lipoxygenases (LOX), which are critical in inflammatory processes.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural components:
| Compound Structure | Key Substituents | Biological Activity |
|---|---|---|
| N-(3-methyl) | Methyl group on oxadiazole | Enhanced anticancer activity |
| Halogenated variants | Fluorine/Chlorine substituents | Increased enzyme inhibition |
Material Science Applications
Research into the use of this compound in material science is emerging. Its chromene structure lends itself to potential applications in:
- Polymer Chemistry : As a building block for synthesizing novel polymer materials with specific properties.
Mechanism of Action
The mechanism of action of 4-oxo-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]-4H-chromene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, thereby inhibiting their activity. Additionally, the chromene core can interact with hydrophobic pockets in proteins, enhancing binding affinity .
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Variations and Substituent Effects
The target compound’s 4-oxo chromene system distinguishes it from common analogues with 2-oxo chromene cores (e.g., compounds in , and 10). The position of the ketone group significantly influences electronic properties and reactivity. For example:
- 2-Oxo derivatives (e.g., 2-oxo-N-(4-sulfamoylphenyl)-2H-chromene-3-carboxamide ) exhibit strong electron-withdrawing effects, enhancing electrophilic reactivity at the C3 position.
This contrasts with analogues bearing:
Physical and Spectral Properties
Melting Points and Stability
- Compound 13a (): Melting point = 288°C, attributed to sulfonamide’s rigidity and hydrogen-bonding network .
- Compound 13b (): Melting point = 274°C, reduced due to methoxy group’s steric effects .
- Target Compound : Melting point data unavailable, but the triazole’s planar structure may enhance crystallinity.
Spectral Data
- IR Spectroscopy :
- ¹H-NMR :
Crystallographic Insights
- N-[2-(6-Methyl-4-oxo-4H-chromen-3-yl)-4-oxothiazolidin-3-yl]furan-2-carboxamide (): Crystal structure refined with SHELXL (R factor = 0.049), demonstrating planar chromene and furan rings stabilized by hydrogen bonds .
- Target Compound: Potential for similar packing motifs due to triazole’s hydrogen-bonding capacity. Software like Mercury CSD 2.0 () could visualize intermolecular interactions .
Biological Activity
The compound 4-oxo-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]-4H-chromene-2-carboxamide (CAS Number: 2097911-76-5) is a synthetic derivative of chromene and triazole. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry. Its structure suggests possible interactions with various biological targets, making it a candidate for further investigation.
- Molecular Formula : C14H12N4O3
- Molecular Weight : 284.2701 g/mol
- SMILES Notation : O=C(c1cc(=O)c2c(o1)cccc2)NCCn1nccn1
Biological Activity Overview
The biological activity of this compound can be categorized into several areas:
Antitumor Activity
Research indicates that derivatives of chromene and triazole often exhibit significant antitumor properties. The presence of the triazole moiety is known to enhance cytotoxicity against various cancer cell lines. For instance, studies have shown that structurally similar compounds can inhibit proliferation in human cancer cell lines, with IC50 values in the low micromolar range .
Enzyme Inhibition
The compound has been evaluated for its potential as an enzyme inhibitor. In particular, it has shown promise as a multi-target-directed ligand against cholinesterases and cyclooxygenase enzymes. Kinetic studies have indicated that certain structural modifications can enhance inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neurodegenerative diseases .
Structure-Activity Relationship (SAR)
The SAR analysis of related compounds suggests that:
- The triazole ring is crucial for biological activity, enhancing interactions with target proteins.
- Substituents on the chromene core can significantly affect potency and selectivity.
For example, the introduction of electron-withdrawing groups at specific positions on the phenyl ring has been linked to increased anticancer activity .
Case Studies and Experimental Findings
Several studies have focused on the synthesis and biological evaluation of similar compounds:
- Synthesis Methodology : The compound was synthesized through a reaction involving ethyl 2-cyano derivatives and hydroxylamine hydrochloride under reflux conditions, yielding a product with high purity .
- Biological Evaluations : In vitro assays demonstrated significant inhibition of cancer cell proliferation. For instance, one study reported an IC50 value of 1.61 µg/mL against specific cancer cell lines, indicating potent antiproliferative effects .
- Enzyme Inhibition Studies : Compounds structurally related to this compound were tested against AChE and BChE, revealing dual inhibitory effects with IC50 values ranging from 5.4 μM to 10.4 μM depending on structural modifications .
Q & A
Basic: What synthetic methodologies are established for preparing 4-oxo-N-[2-(2H-1,3-triazol-2-yl)ethyl]-4H-chromene-2-carboxamide?
Answer:
The compound is synthesized via multi-step organic reactions, typically involving chromene core formation followed by carboxamide coupling. A common approach includes:
- Chromene formation : Condensation of substituted salicylaldehydes with active methylene compounds (e.g., malononitrile or ethyl acetoacetate) under acidic or basic conditions .
- Triazole incorporation : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to introduce the 1,2,3-triazole moiety .
- Carboxamide coupling : Amidation using coupling agents like EDCI/HOBt or direct reaction with activated esters (e.g., NHS esters) .
Key purification methods involve column chromatography (silica gel, eluent: hexane/ethyl acetate) and recrystallization. Characterization relies on NMR, HRMS, and FTIR .
Basic: What spectroscopic and chromatographic techniques are critical for characterizing this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) : NMR identifies proton environments (e.g., chromene’s olefinic protons at δ 6.5–8.5 ppm, triazole protons at δ 7.5–8.0 ppm). NMR confirms carbonyl groups (C=O at ~160–170 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] ion matching theoretical mass within 1 ppm error) .
- HPLC : Purity assessment using reverse-phase C18 columns (mobile phase: acetonitrile/water with 0.1% TFA) .
Advanced: How can structural contradictions in crystallographic data be resolved?
Answer:
Discrepancies in X-ray diffraction data (e.g., anisotropic displacement parameters, bond-length outliers) require:
- Refinement in SHELXL : Use of restraints (e.g., DFIX, SADI) to handle disordered regions and incorporation of twin laws for twinned crystals .
- Validation tools : Mercury CSD’s packing similarity analysis to compare intermolecular interactions with analogous structures .
- Data reprocessing : Reintegration of diffraction images (via HKL-3000) to correct for absorption or scaling errors .
Advanced: How can reaction conditions be optimized to improve synthetic yield?
Answer:
- DoE (Design of Experiments) : Systematic variation of parameters (temperature, solvent, catalyst loading) to identify optimal conditions. For example, triazole formation via CuAAC is sensitive to solvent polarity (e.g., DMF > THF) and Cu(I) catalyst concentration .
- In situ monitoring : ReactIR or NMR tracking of reaction progression to minimize side products (e.g., over-oxidation of chromene) .
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 24 h to 2 h for amidation steps) .
Advanced: What computational methods predict the compound’s electronic properties and binding modes?
Answer:
- DFT Calculations : Gaussian 09/16 with B3LYP/6-31G(d) basis set to compute HOMO-LUMO gaps, electrostatic potential surfaces, and charge distribution .
- Molecular Docking (AutoDock Vina) : Simulate interactions with biological targets (e.g., kinases) using crystal structures from the PDB. Triazole and chromene moieties often engage in π-π stacking and hydrogen bonding .
- MD Simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories .
Advanced: How are bioactivity mechanisms analyzed for this compound?
Answer:
- In vitro assays :
- Kinase inhibition : ADP-Glo™ assay for IC determination against kinases (e.g., EGFR, VEGFR2) .
- Antimicrobial activity : Microdilution method (CLSI guidelines) for MIC values against Gram-positive/negative bacteria .
- ROS detection : Fluorescent probes (e.g., DCFH-DA) to quantify reactive oxygen species generation in cancer cells .
- Apoptosis assays : Flow cytometry with Annexin V/PI staining to evaluate cell death pathways .
Advanced: How to address solubility challenges in biological testing?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
